molecular formula C13H13ClN4S B5210127 6-ethyl-N-4-pyridinylthieno[2,3-d]pyrimidin-4-amine hydrochloride

6-ethyl-N-4-pyridinylthieno[2,3-d]pyrimidin-4-amine hydrochloride

Cat. No. B5210127
M. Wt: 292.79 g/mol
InChI Key: SVBBYARWPLQIRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-ethyl-N-4-pyridinylthieno[2,3-d]pyrimidin-4-amine hydrochloride is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of thieno[2,3-d]pyrimidine derivatives and has been shown to possess potent biological activity.

Mechanism of Action

The mechanism of action of 6-ethyl-N-4-pyridinylthieno[2,3-d]pyrimidin-4-amine hydrochloride involves the inhibition of kinase activity. It binds to the ATP binding site of the kinase and prevents its activation. This, in turn, leads to the inhibition of downstream signaling pathways that are critical for cancer cell survival and proliferation.
Biochemical and Physiological Effects:
In vitro studies have shown that 6-ethyl-N-4-pyridinylthieno[2,3-d]pyrimidin-4-amine hydrochloride can inhibit the growth of a variety of cancer cell lines, including breast, lung, and colon cancer. It has also been shown to inhibit cancer cell migration and invasion. In vivo studies have demonstrated that this compound can inhibit tumor growth in mouse xenograft models.

Advantages and Limitations for Lab Experiments

One of the advantages of 6-ethyl-N-4-pyridinylthieno[2,3-d]pyrimidin-4-amine hydrochloride is its potent inhibitory activity against a variety of kinases. This makes it a promising candidate for the development of anticancer drugs. However, one of the limitations of this compound is its potential toxicity, which needs to be carefully evaluated before it can be used in clinical trials.

Future Directions

There are several future directions for the research on 6-ethyl-N-4-pyridinylthieno[2,3-d]pyrimidin-4-amine hydrochloride. One direction is the development of more potent and selective inhibitors of kinases. Another direction is the investigation of the potential of this compound for the treatment of other diseases, such as inflammatory disorders and neurodegenerative diseases. Furthermore, the development of new drug delivery systems that can improve the bioavailability and reduce the toxicity of this compound is also an area of future research.

Synthesis Methods

The synthesis of 6-ethyl-N-4-pyridinylthieno[2,3-d]pyrimidin-4-amine hydrochloride involves the reaction of 2-amino-4-ethylthieno[2,3-d]pyrimidine with 4-chloropyridine in the presence of a suitable base. The resulting intermediate is then treated with hydrochloric acid to obtain the final product in high yield and purity.

Scientific Research Applications

6-ethyl-N-4-pyridinylthieno[2,3-d]pyrimidin-4-amine hydrochloride has been extensively studied for its potential therapeutic applications. It has been shown to possess potent inhibitory activity against a variety of kinases, including c-Met, c-Src, and VEGFR2. These kinases are known to play a critical role in cancer cell proliferation, migration, and invasion. Therefore, this compound has been investigated as a potential anticancer agent.

properties

IUPAC Name

6-ethyl-N-pyridin-4-ylthieno[2,3-d]pyrimidin-4-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4S.ClH/c1-2-10-7-11-12(15-8-16-13(11)18-10)17-9-3-5-14-6-4-9;/h3-8H,2H2,1H3,(H,14,15,16,17);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVBBYARWPLQIRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(N=CN=C2S1)NC3=CC=NC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 5251818

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